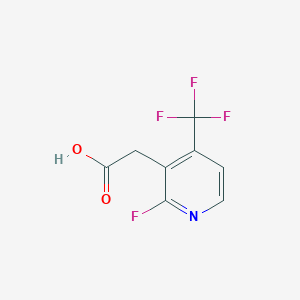

1,2,3-Tri-O-acetyl-4,6-O-benzylidene-b-D-galactopyranose

Overview

Description

Synthesis Analysis

The title compound was prepared according to a standard protocol . The treatment of glucose with benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid monohydrate in anhydrous dimethylformamide was stirred for 5 hours . The oily product obtained was dissolved in pyridine and acetic anhydride and the reaction mixture was then stirred for 4 hours at room temperature .Molecular Structure Analysis

The crystal of 1,2,3-Tri-O-acetyl-4,6-di-O-benzylidene-β-d-glucopyranose was studied by X-ray diffraction . It crystallizes in the monoclinic space group P21 with cell parameters of a = 5.691(3) Å, b = 7.770(2) Å, c = 22.503(7) Å, b = 93.58(5)°, V = 993.1(7) Å3 and Z = 2 .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3-Tri-O-acetyl-4,6-O-benzylidene-b-D-galactopyranose are as follows :Scientific Research Applications

Synthesis and Crystal Structure Determination

- Scientific Field: Chemical Crystallography .

- Application Summary: This compound has been synthesized and its crystal structure has been determined using single crystal X-ray diffraction data .

- Methods of Application: The synthesis involved the treatment of glucose with benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid monohydrate in anhydrous dimethylformamide. The reaction was stirred for 5 hours and the residue evaporated under high vacuo. The oily product obtained was dissolved in pyridine and acetic anhydride and the reaction mixture was then stirred for 4 hours at room temperature .

- Results: The crystal of 1,2,3-Tri-O-acetyl-4,6-di-O-benzylidene-β-d-glucopyranose was studied by X-ray diffraction. It crystallizes in the monoclinic space group P2 1 with cell parameters of a = 5.691 (3) Å, b = 7.770 (2) Å, c = 22.503 (7) Å, b = 93.58 (5)°, V = 993.1 (7) Å 3 and Z = 2 .

Biological Applications

- Scientific Field: Drug Discovery and Organic Synthesis .

- Application Summary: 1,2,3-Triazoles, which can be synthesized from 1,2,3-Tri-O-acetyl-4,6-O-benzylidene-b-D-galactopyranose, have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

- Methods of Application: The synthesis of 1,2,3-triazoles involves numerous synthetic approaches, especially the popular click chemistry approach .

- Results: Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam, etc .

Antiviral Drug Development

- Scientific Field: Biomedicine .

- Application Summary: This compound exhibits potential applications in the development of antiviral drugs, specifically against HIV and herpes simplex virus (HSV) .

- Methods of Application: The specific methods of application in this context would involve drug design and synthesis, biological testing, and clinical trials. The exact procedures would depend on the specific drug being developed .

- Results: While the specific results would depend on the drug being developed, the ultimate goal would be the creation of a safe and effective antiviral drug .

Preparation of Anionic Surfactants

- Scientific Field: Industrial Chemistry .

- Application Summary: Phosphorylated derivatives of similar compounds have proven valuable in the study of substrates for inositol synthase, and for the preparation of anionic surfactants .

- Methods of Application: The specific methods of application would involve chemical synthesis and testing. The exact procedures would depend on the specific surfactant being developed .

- Results: The results would be the creation of anionic surfactants, which have many industrial applications .

Anti-inflammatory Drug Development

- Scientific Field: Pharmacology .

- Application Summary: Similar compounds have been used in the synthesis of α- and β-linked acetamido pyranosides, which have anti-inflammatory properties as inhibitors of TLR4 .

- Methods of Application: The specific methods of application would involve drug design and synthesis, biological testing, and clinical trials. The exact procedures would depend on the specific drug being developed .

- Results: The results would be the creation of anti-inflammatory drugs, which could be used to treat a variety of conditions .

Preparation of Phenolic Glycosides

- Scientific Field: Biochemistry .

- Application Summary: This compound can be used in the preparation of phenolic glycosides, which have been found to be associated with a variety of biological activities in plants .

- Methods of Application: The specific methods of application would involve chemical synthesis and testing. The exact procedures would depend on the specific phenolic glycoside being developed .

- Results: The results would be the creation of phenolic glycosides, which could be used for a variety of purposes, such as the treatment of stomachache, antitussive, anti-inflammatory, and diuretic effects .

Preparation of Glycosyl Donors

- Scientific Field: Organic Chemistry .

- Application Summary: This compound can be used in the preparation of glycosyl donors, which are important building blocks in the synthesis of complex carbohydrates .

- Methods of Application: The specific methods of application would involve chemical synthesis and testing. The exact procedures would depend on the specific glycosyl donor being developed .

- Results: The results would be the creation of glycosyl donors, which could be used for a variety of purposes, such as the synthesis of complex carbohydrates .

Preparation of Tetra-O-Acyl-Gluco-, Galacto- and Mannopyranoses

- Scientific Field: Organic Chemistry .

- Application Summary: This compound can be used in the preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses, which are important building blocks in the synthesis of oligosaccharides .

- Methods of Application: The specific methods of application would involve chemical synthesis and testing. The exact procedures would depend on the specific Tetra-O-acyl-Gluco-, Galacto- or Mannopyranose being developed .

- Results: The results would be the creation of Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses, which could be used for a variety of purposes, such as the synthesis of oligosaccharides .

Future Directions

properties

IUPAC Name |

[(4aR,6S,7R,8S,8aS)-6,7-diacetyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O9/c1-10(20)24-16-15-14(9-23-18(28-15)13-7-5-4-6-8-13)27-19(26-12(3)22)17(16)25-11(2)21/h4-8,14-19H,9H2,1-3H3/t14-,15+,16+,17-,18?,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMFFJBLSNOZRA-GKJUMJLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2C(COC(O2)C3=CC=CC=C3)OC(C1OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]([C@@H]1OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3-Tri-O-acetyl-4,6-O-benzylidene-b-D-galactopyranose | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.